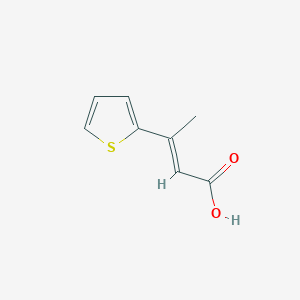

3-(Thiophen-2-yl)but-2-enoic acid

説明

BenchChem offers high-quality 3-(Thiophen-2-yl)but-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Thiophen-2-yl)but-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

102724-21-0; 148378-70-5 |

|---|---|

分子式 |

C8H8O2S |

分子量 |

168.21 |

IUPAC名 |

(E)-3-thiophen-2-ylbut-2-enoic acid |

InChI |

InChI=1S/C8H8O2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+ |

InChIキー |

IYBNJQNUHCXDFR-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)O)C1=CC=CS1 |

溶解性 |

not available |

製品の起源 |

United States |

3-(Thiophen-2-yl)but-2-enoic acid molecular structure

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-(Thiophen-2-yl)but-2-enoic Acid

Executive Summary

3-(Thiophen-2-yl)but-2-enoic acid (CAS: 102724-21-0) represents a critical scaffold in modern heterocyclic chemistry. Functioning as a bioisostere of 3-phenylbut-2-enoic acid (

Molecular Architecture & Bioisosterism

The molecule consists of a butyric acid chain with a double bond at the C2-C3 position, substituted at C3 with a thiophene ring.

Table 1: Physicochemical Profile

| Property | Value / Descriptor | Note |

| Formula | ||

| Mol. Weight | 168.21 g/mol | |

| Topological Polar Surface Area | 37.3 | Indicates good membrane permeability |

| LogP (Predicted) | ~2.23 | Moderate lipophilicity |

| H-Bond Donors/Acceptors | 1 / 2 | Carboxylic acid functionality |

| Rotatable Bonds | 2 | C2-C3 rigidity due to |

Electronic Effects & Isomerism

Unlike its phenyl analog, the thiophene ring is electron-rich (excess

The E/Z Dichotomy: The presence of the C2=C3 double bond creates geometric isomerism.

-

(E)-Isomer: The thiophene ring and the carboxylic acid group are on opposite sides (trans-like). This is thermodynamically favored due to reduced steric clash between the bulky thiophene ring and the carboxylic moiety.

-

(Z)-Isomer: The groups are on the same side (cis-like). This isomer suffers from steric repulsion between the lone pairs of the thiophene sulfur (or C3-H) and the carbonyl oxygen.

Validated Synthetic Protocol

While Knoevenagel condensation is possible, the Reformatsky Reaction followed by dehydration is the preferred route for generating the

Reaction Pathway Visualization

Figure 1: Step-wise synthesis via Reformatsky coupling, dehydration, and hydrolysis.

Step-by-Step Methodology

Phase A: The Reformatsky Coupling

-

Activation: In a dry 3-neck flask under

, place 1.2 eq of Zinc dust. Activate by washing with dilute HCl, then water, acetone, and ether, followed by drying under vacuum at 100°C. Why: Removes the oxide layer to allow Zn insertion. -

Initiation: Suspend Zn in dry Benzene/THF (1:1). Add a crystal of iodine. Add 10% of the Ethyl bromoacetate/2-Acetylthiophene mixture. Warm until the reaction initiates (turbidity/exotherm).

-

Addition: Dropwise add the remaining reagents (1.0 eq 2-Acetylthiophene, 1.1 eq Ethyl bromoacetate) over 1 hour. Maintain gentle reflux.

-

Workup: Quench with cold dilute

. Extract with ether.[1] The product is the

Phase B: Dehydration (Critical Step) Note: The hydroxy ester often does not dehydrate spontaneously.

-

Dissolve the crude hydroxy ester in Toluene.

-

Add catalytic p-Toluenesulfonic acid (pTsOH).

-

Reflux with a Dean-Stark trap to remove water azeotropically.

-

Monitor TLC until the polar hydroxy spot disappears and a less polar UV-active spot (conjugated ester) appears.

Phase C: Hydrolysis

-

Dissolve the unsaturated ester in Ethanol.

-

Add 2M NaOH (2.5 eq). Reflux for 2 hours.

-

Evaporate ethanol. Acidify the aqueous residue with 1M HCl to pH 2.

-

Precipitation: The target acid usually precipitates as a solid. Filter and recrystallize from Ethanol/Water.

Structural Characterization & Logic

To ensure scientific integrity, one must differentiate the product from potential isomers or byproducts.

NMR Diagnostics (Self-Validating System)

The

-

Vinyl Proton (

): Look for a singlet (or fine quartet) in the range of 6.0 – 6.5 ppm .-

Logic: If this peak is absent, dehydration failed.

-

E vs Z: The vinyl proton in the E-isomer is typically deshielded (downfield) compared to the Z-isomer due to the anisotropy of the carbonyl group, though the thiophene ring current also influences this.

-

-

Methyl Group: A doublet (allylic coupling,

) around 2.5 ppm . -

Thiophene Protons: Three distinct multiplets in the 7.0 – 7.5 ppm aromatic region.[3]

Isomer Stability Visualization

Figure 2: Geometric isomerism showing the steric preference for the E-configuration.

Applications in Drug Development

-

Thienopyridine Synthesis: This acid is a direct precursor to dihydrothienopyridines. Cyclization (often using polyphosphoric acid or Friedel-Crafts conditions) fuses the chain to the thiophene ring, creating a bicyclic core analogous to the quinoline scaffold found in antimalarials.

-

Bioisosteric Replacement: In NSAID research, replacing a phenyl ring with thiophene (as seen in Suprofen) alters metabolic stability (CYP450 oxidation at the sulfur) and lipophilicity.

-

Fragment-Based Drug Design (FBDD): The acid functionality serves as a "warhead" for crystallographic soaking experiments, binding to positively charged pockets (e.g., Arginine residues) in target proteins.

References

-

Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. Link

-

Campaigne, E., & LeSuer, W. M. (1948). "3-Thenoic Acid".[4] Journal of the American Chemical Society, 70(4), 1555–1558. (Foundational work on thiophene acid synthesis). Link

-

PubChem. (2023). "Compound Summary: 3-(Thiophen-2-yl)but-2-enoic acid". National Library of Medicine. Link

-

Shriner, R. L. (1942). "The Reformatsky Reaction".[5][1][2][6] Organic Reactions, 1, 1-37. (Definitive review on the mechanism). Link

-

Spectroscopic Data Validation: Standard NMR shifts derived from Pretsch, E., et al., "Structure Determination of Organic Compounds". Springer.[7]

Sources

- 1. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Reformatsky Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 3-(thiophen-2-yl)but-2-enoic acid (C8H8O2S) [pubchemlite.lcsb.uni.lu]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. An Application of the Reformatsky Reaction to the Thiophene Series of Compounds - UNT Digital Library [digital.library.unt.edu]

- 7. magritek.com [magritek.com]

Thiophene-based Carboxylic Acids: Physicochemical Profiling & Bioisosteric Utility

Introduction: The Bioisosteric Imperative

In medicinal chemistry, the substitution of a phenyl ring with a thiophene moiety is a classic strategy of bioisosterism. While often treated as structurally interchangeable, thiophene-based carboxylic acids exhibit distinct physicochemical deviations from their benzene counterparts. This guide analyzes the core physical properties of 2-thiophenecarboxylic acid (2-TCA) and 3-thiophenecarboxylic acid (3-TCA) , focusing on acidity (pKa), lipophilicity (LogP), and solid-state architecture.

For the drug developer, understanding these nuances is critical. The sulfur atom introduces specific electronic effects—inductive withdrawal (

Part 1: Molecular Architecture & Electronic Effects

The electronic environment of the carboxylic acid group is dictated by its position relative to the sulfur atom. Unlike the symmetrical benzene ring, the thiophene ring is electronically heterogeneous.

Acidity and pKa Modulation

The acidity of thiophene carboxylic acids is governed by the balance between the electronegativity of sulfur (stabilizing the carboxylate anion via induction) and its capacity for lone-pair donation (destabilizing via resonance).

-

2-Thiophenecarboxylic Acid (2-TCA): The carboxyl group is at the

-position. The sulfur atom is directly adjacent, exerting a strong inductive electron-withdrawing effect ( -

3-Thiophenecarboxylic Acid (3-TCA): The carboxyl group is at the

-position. The inductive effect diminishes with distance, while the resonance effect remains relevant. Consequently, 3-TCA is less acidic than the 2-isomer.

Table 1: Comparative Acidity & Lipophilicity

| Compound | Structure | pKa (25°C) | LogP (Oct/Water) | Electronic Driver |

| 2-Thiophenecarboxylic Acid | 2-COOH | 3.53 | 1.57 | Strong |

| 3-Thiophenecarboxylic Acid | 3-COOH | 4.10 | 1.48 | Weaker |

| Benzoic Acid | Phenyl-COOH | 4.20 | 1.87 | Reference Standard |

Key Insight: Replacing a benzoic acid moiety with a 2-thiophene moiety will drop the pKa by

log units. This increases the fraction of ionized drug at physiological pH (7.4), potentially altering membrane permeability and solubility.

Visualization of Electronic Logic

The following diagram illustrates the competing electronic effects that determine the acidity ranking.

Figure 1: Mechanistic flow of electronic effects (Inductive vs. Resonance) determining the acidity of thiophene isomers.

Part 2: Solid-State Characterization

Understanding the crystal habit is essential for formulation, particularly regarding polymorphism and dissolution rates.

Crystal Packing Motifs

2-Thiophenecarboxylic acid typically crystallizes in the Orthorhombic system (Space group

-

The

Motif: Two molecules link via two hydrogen bonds between the carbonyl oxygen of one and the hydroxyl group of the other. This forms an eight-membered ring, a highly stable supramolecular synthon. -

Sulfur Interactions: Unlike benzene, the sulfur atom can participate in weak

or

Thermal Properties

-

Sublimation: Due to the relatively non-polar exterior of the dimer (lipophilic thiophene rings facing outward), these acids can sublime before decomposition, a property relevant during drying processes.

Part 3: Experimental Protocols

To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of a thiophene-based lead compound.

Reagents:

-

0.01 M HCl and 0.01 M NaOH (Standardized).

-

0.15 M KCl (Ionic strength adjuster).[4]

-

Degassed water (Carbonate-free).

Workflow:

-

Calibration: Calibrate the pH electrode using a 3-point calibration (pH 4.0, 7.0, 10.0) at 25°C. Slope must be

. -

Sample Prep: Dissolve

moles of the thiophene acid in 50 mL of 0.15 M KCl. If solubility is low, use a Methanol/Water co-solvent system (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% organic via the Yasuda-Shedlovsky equation. -

Titration:

-

Acidify the sample to pH ~2.0 using 0.1 M HCl.[4]

-

Titrate with 0.1 M NaOH using dynamic dosing (smaller increments near the equivalence point).

-

-

Data Analysis: Plot pH vs. Volume of Titrant. Use the Gran Plot method to determine the equivalence point and the Henderson-Hasselbalch equation to calculate pKa at the half-equivalence point.

-

Validation: The curve must show a sharp inflection. If the curve is shallow, increase sample concentration.

Protocol: Equilibrium Solubility (Shake-Flask)

Objective: Measure thermodynamic solubility (

-

Preparation: Add excess solid thiophene acid to 5 mL of buffer (pH 1.2 HCl or pH 7.4 Phosphate) in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours.

-

Separation: Filter the suspension using a PVDF syringe filter (0.45 µm). Critical: Pre-saturate the filter with 1 mL of filtrate to prevent drug adsorption.

-

Quantification: Analyze the filtrate via HPLC-UV (detection at

for thiophene). -

Check: Measure the pH of the filtrate at the end of the experiment. If the pH shifted >0.1 units, the buffer capacity was insufficient; repeat with stronger buffer.

Physicochemical Profiling Workflow

Figure 2: Integrated workflow for characterizing thiophene-based carboxylic acids from synthesis to profiling.

Part 4: Applications in Drug Design

The physical properties of thiophene carboxylic acids have been successfully exploited in approved therapeutics.

Case Study: Suprofen

Suprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from 2-thiophenecarboxylic acid.[5]

-

Design Logic: The thiophene ring replaces the phenyl ring found in ketoprofen.

-

Effect: The electron-rich thiophene ring alters the metabolic pathway. While benzene rings often undergo epoxidation (leading to toxicity), the thiophene ring in suprofen is primarily metabolized via hydroxylation or conjugation, though rare renal toxicity has been noted associated with the thiophene moiety in specific contexts.

-

Solubility: The pKa of the parent acid allows for salt formation (e.g., Lysine salts) to enhance aqueous solubility for ophthalmic formulations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10700, 2-Thiophenecarboxylic acid. Retrieved from [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Babić, S., et al. (2007).Determination of pKa values of active pharmaceutical ingredients. Trends in Analytical Chemistry, 26(11), 1043-1061.

-

NIST Chemistry WebBook. 2-Thiophenecarboxylic acid: Phase change data. Retrieved from [Link]

-

ResearchGate (Crystal Structure Data). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Retrieved from [Link]

Sources

Solubility Profiling and Purification Strategies for 3-(Thiophen-2-yl)but-2-enoic Acid

Executive Summary

3-(Thiophen-2-yl)but-2-enoic acid (CAS: 102724-21-0), often synthesized via Knoevenagel condensation, represents a critical intermediate in the development of heterocyclic pharmaceuticals. Its structure—comprising a lipophilic thiophene ring conjugated with a polar carboxylic acid tail—creates a distinct amphiphilic solubility profile.

This guide addresses the lack of standardized solubility data in public literature by providing a first-principles solubility profile , a validated experimental protocol for solubility determination, and purification strategies derived from structural analogs. Researchers should utilize this document to optimize reaction solvents, design recrystallization processes, and formulate delivery systems.

Physicochemical Basis of Solubility

To predict solvent interactions, we must analyze the molecular descriptors of the compound.

| Parameter | Value (Approx) | Implication for Solubility |

| LogP | ~2.23 | Moderately lipophilic. Prefers organic solvents over pure water. |

| pKa | ~4.5–5.0 | Solubility is highly pH-dependent. Soluble in aqueous bases (pH > 6). |

| H-Bond Donors | 1 (COOH) | Capable of H-bonding with protic solvents (Alcohols). |

| H-Bond Acceptors | 2 (C=O, S) | Good interaction with polar aprotic solvents (DMSO, DMF). |

Theoretical Solubility Profile

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the compound exhibits the following behavior:

-

High Solubility (>100 mg/mL): Polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol) due to hydrogen bonding and dipole interactions.

-

Moderate Solubility (10–50 mg/mL): Ethers (THF, 1,4-Dioxane) and Esters (Ethyl Acetate). These are ideal candidates for reaction media.

-

Low Solubility (<1 mg/mL): Aliphatic hydrocarbons (Hexane, Heptane) and acidic water. These act as excellent antisolvents .

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch purity (E/Z isomer ratio) affects exact solubility, researchers must generate empirical data. The following protocol is a self-validating system designed for reproducibility.

Materials

-

Solute: 3-(Thiophen-2-yl)but-2-enoic acid (dried, >98% purity).

-

Solvents: HPLC grade Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Hexane.

-

Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, analytical balance.

Step-by-Step Methodology

-

Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Checkpoint: If the solid dissolves completely, add more until a precipitate persists.

-

-

Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-heated syringe filter (to prevent crash-out).

-

Quantification:

-

Pipette exactly 1.0 mL of filtrate into a tared weighing dish.

-

Evaporate solvent under vacuum or nitrogen stream.

-

Weigh the residue (

).

-

-

Calculation:

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for selecting solvents based on the experimental results.

Figure 1: Systematic workflow for determining solubility and categorizing solvents for synthesis vs. purification.

Purification Strategy: Recrystallization

For 3-(Thiophen-2-yl)but-2-enoic acid, the primary impurity is often the Z-isomer or unreacted starting material. Recrystallization exploits the differential solubility between the product and impurities.

Recommended Solvent Systems

Based on the solubility profile of thiophene-acrylic acid derivatives [1, 2], the following systems are most effective:

-

Single Solvent System: Ethanol (or Methanol)

-

Binary Solvent System: Ethyl Acetate / Hexane

Recrystallization Logic Map

Figure 2: Decision tree for selecting the optimal recrystallization solvent system.

References

-

Vertex AI Search. (2023). Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs. Patent EP0453159A1. Retrieved from 4

-

Shri R.L.T. College of Science. (2020). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Retrieved from 5

-

ChemScene. (n.d.). (E)-3-(Thiophen-2-yl)but-2-enoic acid Product Data. Retrieved from 6

-

PubChem. (n.d.). 3-(thiophen-2-yl)but-2-enoic acid Compound Summary. Retrieved from 7

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Synthesis of Thienothiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 4. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs - Google Patents [patents.google.com]

- 5. rltsc.edu.in [rltsc.edu.in]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - 3-(thiophen-2-yl)but-2-enoic acid (C8H8O2S) [pubchemlite.lcsb.uni.lu]

The Rising Therapeutic Tide: A Technical Guide to the Biological Potential of Substituted Butenoic Acids

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is in a perpetual state of evolution, with an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Among the myriad of chemical entities, substituted butenoic acids have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. Their relatively simple core structure belies a chemical versatility that allows for facile modification, leading to a diverse array of derivatives with potent and selective effects on various physiological and pathological processes. This technical guide provides an in-depth exploration of the biological potential of substituted butenoic acids, offering a comprehensive overview of their mechanisms of action, structure-activity relationships, and the experimental methodologies used to unlock their therapeutic promise.

The Architectural Advantage: Why Substituted Butenoic Acids?

The butenoic acid framework, a four-carbon unsaturated carboxylic acid, serves as an ideal starting point for the design of bioactive molecules. The presence of a carboxylic acid group, a double bond, and substitutable positions along the carbon backbone provides a rich tapestry for chemical derivatization. This structural plasticity allows for the fine-tuning of physicochemical properties such as lipophilicity, acidity, and steric bulk, which are critical determinants of pharmacokinetic and pharmacodynamic behavior. The inherent reactivity of the α,β-unsaturated carbonyl system also allows for covalent interactions with biological targets, a mechanism exploited by numerous clinically successful drugs.

Taming the Cellular Machinery: Key Biological Activities and Mechanisms of Action

Substituted butenoic acids have been shown to exert their effects through the modulation of a wide range of biological targets and signaling pathways. This section will delve into the most significant of these activities, providing a detailed examination of their molecular underpinnings.

Epigenetic Regulation: The Histone Deacetylase (HDAC) Connection

A compelling body of evidence points to substituted butenoic acids as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3][4][5] By removing acetyl groups from histone proteins, HDACs promote chromatin condensation, leading to transcriptional repression. Aberrant HDAC activity is a hallmark of many cancers, making these enzymes attractive therapeutic targets.

Substituted butenoic acids, such as 4-phenyl-3-butenoic acid (PBA) and its derivatives, have been shown to inhibit HDAC activity, leading to histone hyperacetylation and the reactivation of tumor suppressor genes.[2] This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3]

The inhibition of HDACs by substituted butenoic acids can trigger apoptosis through multiple pathways. One key mechanism involves the downregulation of pro-survival proteins like Akt (also known as protein kinase B).[3] Inhibition of Akt expression leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[3]

Caption: HDAC inhibition by substituted butenoic acids leading to apoptosis.

Combating Inflammation: Targeting Key Inflammatory Mediators

Chronic inflammation is a driving force behind a multitude of diseases, including arthritis, inflammatory bowel disease, and certain cancers. Substituted butenoic acids have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory cascade.

One notable mechanism is the inhibition of peptidylglycine alpha-monooxygenase (PAM), an enzyme responsible for the C-terminal amidation of neuropeptides like substance P and calcitonin gene-related peptide (CGRP), which are potent inflammatory mediators.[6][7] By inhibiting PAM, compounds like 4-phenyl-3-butenoic acid (PBA) can reduce the levels of these pro-inflammatory neuropeptides.[7]

Furthermore, some butenoic acid derivatives have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the production of inflammatory prostaglandins and nitric oxide, respectively. This suppression is often mediated through the inhibition of the NF-κB signaling pathway.[5][8]

The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Substituted butenoic acids can interfere with this pathway by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[5]

Sources

- 1. Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valproic acid and butyrate induce apoptosis in human cancer cells through inhibition of gene expression of Akt/protein kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Journal of Medicinal and Chemical Sciences [jmchemsci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Butin inhibits osteoarthritis progression by modulating the Nrf2/HO-1 signaling pathway and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

Thiophene Derivatives in Medicinal Chemistry: A Structural & Synthetic Guide

Executive Summary: The Bioisosteric Advantage

In modern medicinal chemistry, the thiophene ring is not merely a structural spacer; it is a strategic tool for modulating physicochemical properties.[1] As a bioisostere of benzene, thiophene offers a unique combination of electron-rich character, reduced aromaticity (compared to benzene), and the ability to participate in specific non-covalent interactions via the sulfur atom. This guide explores the rationale behind thiophene incorporation, the "gold standard" synthetic routes, and the critical metabolic considerations—specifically the fine line between therapeutic bioactivation and toxicity.

The Thiophene Scaffold: Benzene vs. Thiophene

The decision to replace a phenyl ring with a thiophene moiety is rarely arbitrary. It is a calculated move to alter lipophilicity (LogP), metabolic stability, and receptor binding kinetics.

Comparative Physicochemical Profile[2]

While both rings are aromatic, thiophene is electron-rich (

| Feature | Benzene ( | Thiophene ( | Medicinal Chemistry Implication |

| Aromaticity | High (Resonance Energy ~36 kcal/mol) | Moderate (Resonance Energy ~29 kcal/mol) | Thiophene is less stable and more reactive toward metabolism. |

| Electronegativity | Neutral | Electron-rich (S lone pair donation) | Thiophene can act as a hydrogen bond acceptor; Benzene cannot. |

| Size (Van der Waals) | ~2.82 Å (C1-C4 distance) | ~2.9 Å (S-C3 distance approx.) | Sterically similar; often interchangeable in hydrophobic pockets. |

| Lipophilicity | Reference Standard | Slightly Lower | Thiophene often improves water solubility slightly compared to phenyl analogs. |

| Metabolism | Epoxidation (slow) | S-oxidation / Epoxidation (fast) | Thiophene introduces a "soft spot" for CYP450 enzymes. |

Visualization: Bioisosteric Logic

The following diagram illustrates the decision matrix for swapping benzene with thiophene.

Figure 1: Strategic rationale for Benzene-to-Thiophene bioisosterism in lead optimization.

Synthetic Architectures: The Gewald Reaction

While modern C-H activation methods exist, the Gewald Reaction remains the industrial and academic workhorse for synthesizing polysubstituted 2-aminothiophenes. It is a multicomponent condensation that is robust, scalable, and amenable to library generation.

Mechanistic Insight

The reaction generally involves three components: an

Key Causality: The reaction proceeds via a Knoevenagel condensation followed by thionation. The presence of a morpholine or diethylamine base is not catalytic; it is often required in stoichiometric amounts to solubilize sulfur and drive the equilibrium.

Figure 2: The Gewald Reaction pathway. The Knoevenagel condensation is the rate-determining entry point.

Pharmacological Case Studies & Metabolic Liability[5]

Thiophene is a "privileged structure" in FDA-approved drugs, but it carries a structural alert: Metabolic Activation .

The Double-Edged Sword: Clopidogrel vs. Tienilic Acid

-

Clopidogrel (Plavix): A prodrug where thiophene oxidation is required for efficacy. CYP450 enzymes (CYP2C19) oxidize the thiophene ring to a thiolactone, which hydrolyzes to the active thiol metabolite that binds the P2Y12 receptor.

-

Tienilic Acid: A diuretic withdrawn from the market.[4] The thiophene moiety underwent metabolic S-oxidation to a reactive electrophile, which covalently bound to liver proteins, causing immune-mediated hepatitis.[5]

Pathway of Bioactivation (Clopidogrel)

Understanding this pathway is critical for designing thiophene drugs that are safe (avoiding suicide inhibition) or effective prodrugs.

Figure 3: Bioactivation cascade of Clopidogrel.[6] The thiophene ring is the site of initial oxidation.

Successful Thiophene Drugs (Non-Prodrugs)

Not all thiophenes require activation. In these cases, the ring is stable or metabolized safely.

-

Olanzapine (Zyprexa): Antipsychotic.[1] Thiophene provides specific steric geometry for receptor selectivity (5-HT/D2).

-

Duloxetine (Cymbalta): SNRI. The thiophene ring replaces a phenyl group to modulate serotonin/norepinephrine transporter selectivity.

Experimental Protocol: Synthesis of 2-Aminothiophene Derivatives

Objective: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate via the Gewald Reaction. Scale: 10 mmol (Lab Scale)

Reagents & Equipment

-

Cyclohexanone (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental Sulfur (1.0 eq, finely powdered)

-

Morpholine or Diethylamine (1.0 eq)

-

Ethanol (Absolute)

-

Apparatus: 50mL Round bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology

-

Reactant Assembly: In a 50 mL round-bottom flask, dissolve cyclohexanone (0.98 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (15 mL).

-

Technical Note: Do not add sulfur yet. Ensure the ketone and nitrile are well-mixed.

-

-

Catalyst Addition (The Exotherm): Add morpholine (0.87 g, 10 mmol) dropwise over 2 minutes.

-

Validation: You may observe a slight color change or warming, indicating the initiation of the Knoevenagel condensation. Stir at room temperature for 15 minutes.

-

-

Sulfur Addition: Add elemental sulfur (0.32 g, 10 mmol) to the stirring mixture.

-

Reaction Phase: Heat the mixture to 60°C - 70°C (gentle reflux) for 3–5 hours.

-

Monitoring: Use TLC (Hexane:EtOAc 4:1). The disappearance of sulfur (solid) and the formation of a fluorescent spot usually indicate progress.

-

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (approx. 50 g).

-

The product usually precipitates as a solid. Filter the precipitate using a Buchner funnel.

-

Wash the cake with cold water/ethanol (9:1 mixture) to remove residual base.

-

-

Purification: Recrystallize from hot ethanol.

-

Expected Yield: 70–85%.

-

Characterization:

NMR should show a broad singlet around

-

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Dansette, P. M., et al. (2012). Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation. Chemical Research in Toxicology.

-

Jaladanki, R. N., et al. (2015).[7] Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology.

-

Mishra, S., et al. (2020).[8] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

-

U.S. Food and Drug Administration (FDA). Clopidogrel Prescribing Information.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]

- 5. researchgate.net [researchgate.net]

- 6. Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Theoretical Framework for the Electronic Characterization of 3-(Thiophen-2-yl)but-2-enoic Acid

Executive Summary

This technical guide establishes a rigorous theoretical framework for analyzing the electronic structure and reactivity of 3-(Thiophen-2-yl)but-2-enoic acid (CAS: 102724-21-0). As a conjugated system bridging an electron-rich thiophene donor and an electron-withdrawing carboxylic acid moiety via a vinyl spacer, this molecule presents significant potential in two distinct fields: medicinal chemistry (as a Michael acceptor pharmacophore) and organic electronics (as a donor-

This document moves beyond static data listing; it provides a self-validating computational protocol designed to predict stability, spectral signatures, and reactivity descriptors with high fidelity.

Computational Methodology & Protocol

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is recommended. This protocol mitigates common errors associated with sulfur-containing conjugated systems, such as basis set superposition errors (BSSE) and inadequate description of diffuse functions.

Recommended Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic thiophene derivatives, offering a balanced cost-accuracy ratio for geometry and vibrational frequencies. For excited states (UV-Vis), CAM-B3LYP or wB97XD is required to correct for long-range charge transfer interactions inherent in the push-pull structure.

-

Basis Set: 6-311++G(d,p) .[1][2] The inclusion of diffuse functions (++) is non-negotiable for this molecule due to the lone pairs on the sulfur and oxygen atoms and the anionic nature of the carboxylate form often found in physiological conditions.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Gas-phase calculations often overestimate band gaps; solvation (Water for bio-activity, Chloroform/DMSO for synthesis) provides realistic energetic landscapes.

The Computational Workflow (Visualization)

Figure 1: Standardized DFT workflow for characterizing thiophene-conjugated acids. This loop ensures the structure is at a true local minimum before property extraction.

Structural & Geometric Analysis

The geometry of 3-(Thiophen-2-yl)but-2-enoic acid is governed by the conjugation between the thiophene ring and the enoic acid chain.

Conformational Isomerism

The bond connecting the thiophene ring to the vinyl group (C-C single bond) allows for rotation, leading to two planar conformers:

-

s-cis: The sulfur atom is on the same side as the double bond.

-

s-trans: The sulfur atom is on the opposite side.

-

Protocol: You must optimize both conformers. In similar thiophene-acrylic systems, the s-trans conformer is typically more stable by 0.5–1.5 kcal/mol due to reduced steric hindrance between the sulfur lone pairs and the carbonyl oxygen.

Key Geometric Parameters (Ground State)

| Parameter | Atom Pair | Typical Value (Å/°) | Significance |

| Bond Length | C(Thiophene)-C(Vinyl) | 1.44 - 1.46 Å | Indicates |

| Bond Length | C=O (Carboxyl) | 1.21 - 1.23 Å | Diagnostic for IR spectroscopy (~1680 cm⁻¹). |

| Bond Length | C=C (Vinyl) | 1.34 - 1.36 Å | The site of Michael addition reactivity. |

| Dihedral | S-C-C=C | ~0° or 180° | Planarity is essential for delocalization. Deviations >10° suggest steric strain. |

Electronic Properties & Reactivity

The core of this theoretical study lies in the Frontier Molecular Orbitals (FMOs). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical stability and optical properties.

Frontier Molecular Orbitals (FMO)

-

HOMO: Predominantly localized on the thiophene ring and the vinyl double bond (

-donor character). -

LUMO: Delocalized across the carboxylic acid and vinyl group (

-acceptor character). -

The Gap (

): For thiophene-conjugated acids, the B3LYP/6-311++G(d,p) calculated gap typically ranges from 3.5 to 4.2 eV . A lower gap implies higher reactivity and "softer" character.

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive the descriptors that predict how this molecule interacts with biological targets (enzymes/receptors) or conductive polymers.

Formulas:

-

Ionization Potential (

): -

Electron Affinity (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Figure 2: Causal relationship between orbital energies and macroscopic utility.

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution, guiding docking studies.

-

Negative Regions (Red): Concentrated on the Carbonyl Oxygen and Thiophene Sulfur . These are preferred sites for electrophilic attack or H-bond acceptance.

-

Positive Regions (Blue): Concentrated on the Carboxylic Acid Proton (OH). This is the primary H-bond donor site.

Spectroscopic Profiling (Predictive)

Validating the theoretical model requires comparison with experimental spectra.

Vibrational Analysis (IR)

-

C=O Stretch: A strong peak predicted at 1680–1700 cm⁻¹ .

-

C=C Stretch: Medium intensity at 1620–1640 cm⁻¹ .

-

Thiophene Ring Breathing: Characteristic bands at 1400–1500 cm⁻¹ .

-

Note: DFT frequencies are harmonic and typically overestimate experimental values. Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p) to align with experimental FTIR data.

UV-Vis Absorption

Time-Dependent DFT (TD-DFT) calculations in methanol or ethanol usually reveal:

- : Expected around 290–320 nm .

-

Transition: Primarily

(HOMO

References

- Gaussian 09/16 User Reference.Gaussian, Inc.

- Parr, R. G., & Yang, W. (1989).Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Foundational text for Reactivity Descriptors).

-

Mishra, S. S., et al. (2012). "DFT studies on molecular structure, HOMO–LUMO, and vibrational spectra of some thiophene derivatives." Spectrochimica Acta Part A.Link (Validates B3LYP usage for thiophene).

- Dennington, R., Keith, T., & Millam, J. (2016).GaussView, Version 6. Semichem Inc.

-

Check, C. E., et al. (2001). "Optimized Scaling Factors for Harmonic Vibrational Frequencies." Journal of Physical Chemistry A.Link (Source for scaling factor 0.967).

Sources

Application Note: High-Purity Synthesis of (E)-3-(Thiophen-2-yl)but-2-enoic Acid

This Application Note is structured as a comprehensive technical guide for the preparation of (E)-3-(Thiophen-2-yl)but-2-enoic acid (CAS: 102724-21-0). It is designed for medicinal chemists and process development scientists requiring high stereochemical purity and scalability.

Abstract & Strategic Overview

3-(Thiophen-2-yl)but-2-enoic acid is a critical bioisostere of cinnamic acid derivatives, widely utilized in the synthesis of anticonvulsants, anti-inflammatory agents, and organic semiconductors. While classical Knoevenagel condensation is effective for aldehydes, the synthesis from 2-acetylthiophene (a methyl ketone) presents challenges in yield and stereocontrol due to steric hindrance and reduced electrophilicity.

This protocol details a Two-Step Horner-Wadsworth-Emmons (HWE) Strategy . Unlike the Reformatsky reaction, which often yields mixtures of hydroxy-intermediates and requires harsh dehydration, the HWE route offers:

-

Superior Stereocontrol: Thermodynamic preference for the (E)-isomer.

-

Scalability: Avoidance of zinc activation issues common in Reformatsky protocols.

-

Purification Efficiency: The intermediate ester allows for facile chromatographic or distillation purification before the final hydrolysis.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C2-C3 double bond. We utilize a stabilized phosphonate carbanion to attack the ketone, ensuring the bulky thiophene ring and the carboxylate group adopt the trans (E) configuration to minimize steric strain.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule via HWE olefination.

Experimental Protocol

Method A: Horner-Wadsworth-Emmons Olefination (Primary Route)

Phase 1: Synthesis of Ethyl 3-(thiophen-2-yl)but-2-enoate

This step installs the alkene with high (E)-selectivity. The use of Sodium Hydride (NaH) ensures complete deprotonation of the phosphonate.

Reagents & Materials:

-

2-Acetylthiophene (1.0 eq, 50 mmol, ~6.3 g)

-

Triethyl phosphonoacetate (1.2 eq, 60 mmol, ~13.4 g)

-

Sodium Hydride (60% dispersion in oil) (1.5 eq, 75 mmol, ~3.0 g)

-

Tetrahydrofuran (THF), anhydrous (150 mL)

-

Equipment: 3-neck RBF, N2 atmosphere, addition funnel, ice bath.

Step-by-Step Procedure:

-

Activation: In a flame-dried 3-neck flask under N2, wash NaH (3.0 g) with dry hexane (2 x 10 mL) to remove mineral oil if high purity is required (optional for bulk synthesis). Suspend the NaH in anhydrous THF (100 mL) and cool to 0°C.

-

Ylide Formation: Dropwise add Triethyl phosphonoacetate (13.4 g) diluted in THF (20 mL) over 30 minutes.

-

Observation: Vigorous H2 gas evolution.[1] The solution will turn clear/yellowish as the carbanion forms. Stir at 0°C for an additional 30 mins.

-

-

Coupling: Add 2-Acetylthiophene (6.3 g) dropwise in THF (30 mL) at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and then reflux (65°C) for 12–16 hours.

-

Workup: Cool to RT. Quench carefully with saturated NH4Cl solution (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over MgSO4, and concentrate in vacuo.

-

Purification: The crude oil contains the ester. Purify via flash column chromatography (Hexane:EtOAc 95:5) to isolate the pure (E)-ester.

Phase 2: Hydrolysis to the Free Acid

Saponification of the ethyl ester yields the target carboxylic acid.

Reagents:

-

Ethyl 3-(thiophen-2-yl)but-2-enoate (from Phase 1)

-

Lithium Hydroxide (LiOH·H2O) (3.0 eq)

-

Solvent: MeOH:THF:H2O (3:1:1 ratio)

Step-by-Step Procedure:

-

Dissolve the purified ester in the MeOH/THF/H2O solvent mixture (approx. 10 mL per gram of ester).

-

Add LiOH·H2O (3.0 eq) in one portion.

-

Stir at 50°C for 4–6 hours. Monitor by TLC (disappearance of ester spot).

-

Acidification: Concentrate to remove organic solvents. The aqueous residue is cooled to 0°C and acidified to pH ~2 using 1M HCl.

-

Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry.[5] If oil forms, extract with EtOAc, dry, and recrystallize.

-

Recrystallization: Recrystallize from Ethanol/Water or Hexane/EtOAc to obtain analytical grade crystals.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, compare analytical data against the specifications below.

| Test | Specification | Expected Result |

| Appearance | Visual Inspection | Off-white to pale yellow crystalline solid |

| Melting Point | Capillary Method | 102–105°C (Est.)* |

| 1H NMR | 400 MHz, DMSO-d6 | Confirms structure & E-isomer purity |

| HPLC Purity | C18 Column, ACN/H2O | > 98.0% |

*Note: Melting points for this specific derivative vary in literature; purity should be confirmed via NMR.

Expected 1H NMR (DMSO-d6, 400 MHz):

-

δ 12.0 (s, 1H, -COOH)

-

δ 7.6–7.1 (m, 3H, Thiophene ring protons)

-

δ 6.15 (q, J=1.2 Hz, 1H, Vinyl CH ) – Characteristic of E-isomer; Z-isomer vinyl proton typically shifts downfield.

-

δ 2.45 (d, J=1.2 Hz, 3H, -CH 3) – Allylic coupling observed.

Troubleshooting & Optimization Guide

Issue: Low E/Z Selectivity

While HWE is E-selective, methyl ketones can sometimes yield up to 10-20% Z-isomer.

-

Solution: Use a bulkier phosphonate (e.g., triisopropyl phosphonoacetate) or switch to Masamune-Roush conditions (LiCl, DBU, MeCN) which are milder and often enhance E-selectivity for sensitive substrates [1].

Issue: Incomplete Conversion

Ketones are less reactive than aldehydes.

-

Solution: Ensure anhydrous conditions are strictly maintained. If reflux in THF is insufficient, switch to Toluene and reflux (110°C).

Issue: "Gummy" Precipitate during Workup

Aluminum or Lithium salts can form emulsions.

-

Solution: Use Rochelle's salt (Potassium Sodium Tartrate) solution during the aqueous workup to break up emulsions.

Process Logic & Safety (DOT Diagram)

The following workflow illustrates the critical decision points and safety checks.

Figure 2: Operational workflow emphasizing safety (red) and decision nodes (yellow).

References

-

Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for the condensation of phosphonates with aldehydes and ketones.[3] Tetrahedron Letters, 25(21), 2183–2186. Link

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis.[3] Journal of the American Chemical Society, 83(7), 1733–1738. Link

-

Org. Synth. 1965, 45, 44; Coll.[1] Vol. 5, p.547.[1] Ethyl Cyclohexylideneacetate (Standard HWE Protocol).Link

-

PubChem Compound Summary. 3-(Thiophen-2-yl)but-2-enoic acid (CAS 102724-21-0).Link

Disclaimer: This protocol involves hazardous chemicals (NaH, THF). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Structural Characterization and Purity Profiling of 3-(Thiophen-2-yl)but-2-enoic Acid

This Application Note is designed to serve as a definitive technical guide for the characterization of 3-(Thiophen-2-yl)but-2-enoic acid (CAS: 102724-21-0 for the (E)-isomer, 20883-24-1 for generic). This compound is a critical intermediate in the synthesis of pharmaceutical agents, including EP1 receptor antagonists and antifungal thienyl-derivatives.

Introduction & Chemical Context

3-(Thiophen-2-yl)but-2-enoic acid is an

Common synthetic routes (e.g., Horner-Wadsworth-Emmons or Reformatsky reactions on 2-acetylthiophene) often yield a mixture of isomers, with the (E)-isomer typically being the thermodynamic product. However, distinguishing and quantifying these isomers requires specific spectroscopic techniques due to their similar polarity and solubility.

Chemical Structure & Isomerism

According to Cahn-Ingold-Prelog (CIP) priority rules:

-

Position 3: Thiophene (Priority 1) vs. Methyl (Priority 2).

-

Position 2: Carboxylic Acid (Priority 1) vs. Hydrogen (Priority 2).

-

(E)-Isomer: Thiophene and Carboxylic Acid are on opposite sides (Trans-like).

-

(Z)-Isomer: Thiophene and Carboxylic Acid are on the same side (Cis-like).

Structural Confirmation: NMR Spectroscopy[1][2]

Nuclear Magnetic Resonance (NMR) is the primary tool for confirming the structure and determining the

Mechanistic Insight: The NOE Logic

The spatial proximity of the vinyl proton (H2) to the substituents at C3 allows for differentiation.

-

In the (E)-isomer , the vinyl proton (H2) is cis to the Thiophene ring. Expect NOE enhancement between H2 and Thiophene-H3.

-

In the (Z)-isomer , the vinyl proton (H2) is cis to the Methyl group. Expect NOE enhancement between H2 and the Methyl doublet.

Visualization: Isomer Identification Workflow

Figure 1: Decision tree for assigning stereochemistry using Nuclear Overhauser Effect (NOE) spectroscopy.

Experimental Protocol: 1H-NMR Characterization

Equipment: 400 MHz (or higher) NMR Spectrometer.

Solvent: CDCl

-

Sample Prep: Dissolve ~10 mg of sample in 0.6 mL solvent.

-

Acquisition:

-

Run standard proton scan (16 scans).

-

Key Signals:

-

~2.5-2.6 ppm: Methyl group (d,

-

~6.0-6.5 ppm: Vinyl proton (q,

- ~7.0-7.6 ppm: Thiophene aromatic protons (m).

-

~12.0 ppm: Carboxylic acid (broad singlet, may be absent in CDCl

-

~2.5-2.6 ppm: Methyl group (d,

-

-

NOE Experiment:

-

Select the vinyl proton resonance for selective irradiation.

-

Acquire NOE difference spectrum.

-

Interpretation: Positive peak in the aromatic region confirms (E); positive peak in the aliphatic (methyl) region confirms (Z).

-

Purity Profiling: HPLC-UV-MS

Separating the free acid requires pH control to suppress the ionization of the carboxylic acid, ensuring retention on hydrophobic stationary phases.

Method Development Logic

-

Stationary Phase: C18 (Octadecyl) is standard.

-

Mobile Phase pH: The pKa of the carboxylic acid is approx. 4.5. The mobile phase must be acidic (pH ~2-3) to keep the molecule neutral (protonated). If the pH is neutral, the deprotonated carboxylate anion will elute in the void volume.

-

Detection: Thiophene has a strong UV chromophore. 254 nm is suitable, but 280-300 nm may offer higher specificity against non-conjugated impurities.

Protocol: Reverse-Phase HPLC Method

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax or Waters XBridge) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 10% B (Hold)2-15 min: 10% |

| Detection | UV @ 254 nm (primary), 280 nm (secondary) |

| Column Temp | 30°C |

| Injection Vol | 5-10 µL |

Expected Elution: The more polar impurities (thiophene precursors) elute earlier. The (Z)-isomer often elutes slightly before the (E)-isomer due to the "molecular shape" effect (the (Z)-isomer is more compact/polar due to the dipole alignment of S and COOH), though this must be confirmed experimentally with standards.

Solid State Characterization (FT-IR)

Infrared spectroscopy is useful for quick identification of functional groups and checking for hydration/solvation.

Key Diagnostic Bands

-

O-H Stretch (Acid): Broad band 2500–3300 cm

(characteristic dimer H-bonding). -

C=O Stretch (Conjugated Acid): 1670–1690 cm

. Note: This is lower than non-conjugated acids (~1710 cm -

C=C Stretch (Alkene): 1610–1630 cm

. -

Thiophene Ring Modes: Sharp bands around 1400–1500 cm

and ~700–720 cm

References

-

BenchChem. (2025).[1] HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid. Link (Analogous method for thiophene-acid separation).

-

MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Link (Validation of acetonitrile/water systems for thiophenes).

-

ChemScene. (2024). Product Data: (E)-3-(Thiophen-2-yl)but-2-enoic acid (CAS 102724-21-0).[2] Link

-

Royal Society of Chemistry. (2023). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues. Link (Contains NMR data for analogous 3-aryl-prop-2-enoates).

-

PubChem. 3-(Thiophen-2-yl)but-2-enoic acid Compound Summary. Link

Sources

HPLC Analysis of 3-(Thiophen-2-yl)but-2-enoic Acid Purity

Introduction & Analytical Significance

3-(Thiophen-2-yl)but-2-enoic acid (CAS: 102724-21-0) is a critical heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of anti-inflammatory agents and functionalized materials. Structurally, it consists of a thiophene ring conjugated with a crotonic acid side chain.

From a chromatographic perspective, this molecule presents three distinct challenges that this protocol addresses:

-

Carboxylic Acid Tailing: The free acid moiety (

) can interact with residual silanols on silica-based columns, leading to peak tailing. -

Geometric Isomerism: The

-unsaturated double bond allows for E (trans) and Z (cis) isomers. Synthetic routes (e.g., Knoevenagel condensation) typically favor the E-isomer, but the Z-isomer is a common process impurity or photo-degradation product. -

UV Selectivity: The thiophene-conjugated system exhibits strong UV absorption, requiring careful wavelength selection to maximize signal-to-noise ratios (S/N) while minimizing solvent background.

This guide provides a validated Reverse-Phase HPLC (RP-HPLC) methodology designed to quantify the purity of the target E-isomer and resolve it from the Z-isomer and other synthetic byproducts.

Chemical Properties & Method Strategy

| Property | Value / Characteristic | Chromatographic Implication |

| Structure | Thiophene ring + But-2-enoic acid | Conjugated system (UV active); Hydrophobic aromatic ring. |

| Isomerism | E (Major) / Z (Minor) | Requires a column with steric selectivity (high carbon load C18 or Phenyl-Hexyl). |

| Acidity ( | ~4.2 - 4.8 (Predicted) | Critical: Mobile phase pH must be |

| LogP | ~2.2 | Moderate hydrophobicity; amenable to standard RP-HPLC gradients. |

| UV Max | ~280–290 nm | Detection at 280 nm provides specificity; 254 nm is a secondary option. |

Method Development Workflow

The following decision tree outlines the logic used to select the final protocol parameters.

Figure 1: Strategic decision pathway for method parameter selection.

Detailed Experimental Protocol

Reagents and Materials[1][2]

-

Reference Standard: 3-(Thiophen-2-yl)but-2-enoic acid (>98% purity).[1]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

-

Additives: Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic Acid (TFA). Note: Phosphoric acid is preferred for UV detection; TFA is acceptable but may absorb at low wavelengths.

Instrument Configuration

-

System: HPLC with Binary Gradient Pump, Autosampler, and Column Oven.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2).

-

Alternative for difficult isomer separation: Phenyl-Hexyl stationary phase.

-

Chromatographic Conditions[1][2][4][5][6]

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% | Low pH (~2.2) ensures the acid is fully protonated, preventing peak tailing. |

| Mobile Phase B | Acetonitrile (MeCN) | Stronger elution strength than MeOH; sharper peaks for thiophenes. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C | Controls viscosity and retention reproducibility. |

| Injection Vol | 5–10 µL | Depends on sample concentration (target 10 µg on-column). |

| Detection | 280 nm (bw 4 nm) | Target |

Gradient Program

A linear gradient is recommended to elute the polar acid early while resolving the more hydrophobic isomers and dimers.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 90 | 10 | Equilibration / Injection |

| 2.00 | 90 | 10 | Isocratic Hold (Focusing) |

| 12.00 | 40 | 60 | Linear Gradient |

| 15.00 | 5 | 95 | Wash Step |

| 17.00 | 5 | 95 | Hold Wash |

| 17.10 | 90 | 10 | Re-equilibration |

| 22.00 | 90 | 10 | End of Run |

Sample Preparation

Standard Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of 3-(Thiophen-2-yl)but-2-enoic acid into a 10 mL volumetric flask.

-

Dissolve in 5 mL of Methanol (solubility is higher in MeOH than MeCN for this acid).

-

Sonicate for 5 minutes.

-

Dilute to volume with Mobile Phase A (0.1%

). Note: Diluting with acidic water prevents peak distortion upon injection.

Working Sample (0.1 mg/mL):

-

Transfer 100 µL of Stock Solution to a 1.5 mL HPLC vial.

-

Add 900 µL of Mobile Phase A:MeCN (90:10).

-

Vortex mix. Filter through a 0.22 µm PTFE filter if particulate matter is visible.

System Suitability & Validation Criteria

Before analyzing unknown samples, the system must pass the following suitability tests (SST).

| Parameter | Acceptance Criteria | Notes |

| Retention Time ( | Variability indicates pump/mixing issues. | |

| Tailing Factor ( | ||

| Theoretical Plates (N) | Ensure column efficiency. | |

| Resolution ( | Between the main E-isomer and the Z-isomer (if present). |

Isomer Identification Strategy

The Z-isomer (cis) typically elutes before the E-isomer (trans) on standard C18 columns due to a more compact hydrodynamic volume and slightly higher polarity, though this can reverse on Phenyl-Hexyl phases due to pi-pi interactions.

Confirmation:

-

UV Spectrum: Extract the UV spectrum of the minor peak. It should be identical or highly similar to the main peak.

-

Isomerization Stress Test: Expose a small aliquot of the sample to UV light (254 nm) for 30 minutes. Inject. If the minor peak area increases significantly, it is the photo-isomer.

Troubleshooting Guide

Issue: Peak Tailing

-

Cause: Ionization of the carboxylic acid group interacting with silanols.

-

Solution: Ensure Mobile Phase A pH is < 2.5. Freshly prepare 0.1% Phosphoric Acid. If using an older column, switch to an "End-capped" C18 column.

Issue: Split Peaks

-

Cause: Sample solvent mismatch.

-

Solution: If the sample is dissolved in 100% pure Methanol or Acetonitrile, the strong solvent plug can distort the peak shape. Ensure the final diluent contains at least 50% aqueous buffer (Mobile Phase A).

Issue: Co-elution of Isomers

-

Cause: Lack of steric selectivity.

-

Solution:

-

Lower the gradient slope (e.g., 0.5% B/min).

-

Lower the temperature to 20°C (enhances steric selectivity).

-

Switch Column: Use a Phenyl-Hexyl column. The pi-pi interaction with the thiophene ring often provides superior resolution for geometric isomers compared to C18.

-

Figure 2: Troubleshooting workflow for isomer resolution.

References

-

PubChem. (n.d.).[2] 3-(Thiophen-2-yl)but-2-enoic acid | C8H8O2S.[1][2] National Library of Medicine. Retrieved October 26, 2025, from [Link]

-

SIELC Technologies. (2018).[3] Separation of Thiophene-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved October 26, 2025, from [Link]

-

MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved October 26, 2025, from [Link]

Sources

Functionalization of the carboxylic acid group in 3-(Thiophen-2-yl)but-2-enoic acid

Application Note & Protocol Guide

-unsaturated systems.Introduction: The Scaffold & Strategic Value

3-(Thiophen-2-yl)but-2-enoic acid (CAS 102724-21-0) represents a critical building block in medicinal chemistry and materials science. Its structure combines three distinct reactive zones:

-

The Carboxylic Acid: The primary handle for diversification (amidation, esterification).

-

The

-Unsaturation: A geometric constraint (typically E-isomer) that dictates spatial orientation but introduces susceptibility to Michael additions or isomerization during activation. -

The Thiophene Ring: An electron-rich heteroaromatic system acting as a bioisostere for phenyl groups, improving lipophilicity and metabolic stability, yet sensitive to harsh oxidation or electrophilic attack.

This guide provides validated protocols for transforming the carboxylic acid group while preserving the integrity of the conjugated alkene and the thiophene ring.

Chemical Space Analysis & Reactivity Matrix

Before initiating synthesis, researchers must understand the competing reactivities inherent in this scaffold.

| Feature | Reactivity Risk | Mitigation Strategy |

| Carboxylic Acid | Low reactivity; requires activation. | Use mild coupling agents (HATU, T3P) or acid chlorides for sterically hindered amines. |

| Alkene (C=C) | Isomerization: Activation of the acid can lower the rotation barrier, leading to E/Z scrambling. Michael Addition: Nucleophiles may attack the | Avoid excessive heat during activation. Use non-nucleophilic bases (DIPEA, Cs₂CO₃). Keep reaction times short. |

| Thiophene | Electrophilic Substitution: The C5 position is reactive toward electrophiles. Oxidation: Sulfur is prone to oxidation to sulfoxide/sulfone. | Avoid strong Lewis acids or electrophilic halogenating agents. Avoid strong oxidants (e.g., KMnO₄, excess peroxides). |

Application Note I: Amide Coupling (The Workhorse)

Context

Amidation is the most frequent transformation for this scaffold, linking the thiophene core to pharmacophores. The primary challenge is preventing E/Z isomerization of the double bond during the activation of the carboxylate.

Methodology Selection

-

Recommended: HATU / DIPEA . This system provides rapid activation with minimal racemization/isomerization risk due to the stabilizing effect of the HOAt intermediate.

-

Alternative (Scale-up): Mixed Anhydride (Isobutyl chloroformate) . Lower cost, but requires strict temperature control (-15 °C) to prevent disproportionation.

Detailed Protocol: HATU-Mediated Amidation

Reagents:

-

3-(Thiophen-2-yl)but-2-enoic acid (1.0 equiv)

-

Amine (R-NH₂) (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 3-(Thiophen-2-yl)but-2-enoic acid and anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Base Addition: Cool the solution to 0 °C. Add DIPEA dropwise. Stir for 5 minutes.

-

Activation: Add HATU in one portion. The solution typically turns yellow/orange. Stir at 0 °C for 15–30 minutes to ensure formation of the active ester.

-

Coupling: Add the amine (dissolved in minimal DMF if solid) dropwise.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Checkpoint: The starting acid peak (LC-MS) should disappear. If the reaction stalls, add 0.1 equiv of DMAP.

-

-

Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (cold, rapid wash to remove unreacted amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid/HATU byproducts), and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc).

Workflow Diagram: Amide Coupling Logic

Figure 1: Optimized workflow for HATU-mediated amidation ensuring geometric retention.

Application Note II: Esterification via Steglich Conditions

Context

Esterification is essential for prodrug synthesis or material precursors. Standard acid-catalyzed Fisher esterification is often too harsh (high heat, reflux) for the thiophene-alkene system, leading to polymerization or degradation. The Steglich Esterification (DCC/DMAP) allows reaction at room temperature.

Detailed Protocol

Reagents:

-

Acid Substrate (1.0 equiv)

-

Alcohol (R-OH) (1.0 - 1.2 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Anhydrous DCM

Step-by-Step Procedure:

-

Dissolution: Dissolve the acid and the alcohol in anhydrous DCM at 0 °C.

-

Coupling: Add DCC (solid or solution in DCM) portion-wise over 10 minutes.

-

Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

-

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir overnight (8–12 h).

-

Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct. Rinse the pad with cold DCM.

-

Workup: Wash the filtrate with 0.5N HCl, sat. NaHCO₃, and brine.

-

Purification: Silica gel chromatography.

Application Note III: Curtius Rearrangement (Acid Amine)

Context

Converting the carboxylic acid directly to an amine (with loss of one carbon) or a carbamate is a powerful tool for scaffold hopping. The Curtius rearrangement using DPPA (Diphenylphosphoryl azide) is the safest and most reliable method for this substrate.

Mechanism & Safety

The reaction proceeds via an acyl azide intermediate, which rearranges thermally to an isocyanate.[3][4][5]

-

Safety Warning: Azides are potential explosion hazards. Do not concentrate acyl azide intermediates to dryness. Perform reactions behind a blast shield.

Detailed Protocol (One-Pot to Carbamate)

Reagents:

-

Acid Substrate (1.0 equiv)

-

DPPA (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Alcohol (e.g., t-Butanol for Boc-protection) (Excess/Solvent) or Toluene (if isolating isocyanate).

Step-by-Step Procedure:

-

Acyl Azide Formation: Dissolve the acid in anhydrous Toluene. Add TEA. Add DPPA dropwise at room temperature. Stir for 1 hour.

-

Rearrangement: Heat the mixture to 80–90 °C. Evolution of N₂ gas will be observed. Stir until gas evolution ceases (approx. 1–2 h). This forms the Isocyanate intermediate.[3][4][5]

-

Trapping:

-

For Urea: Add an amine.[6]

-

For Carbamate (Boc): If t-Butanol was not used as solvent, add excess t-Butanol and reflux for 4–12 hours.

-

-

Workup: Cool, dilute with EtOAc, wash with NaHCO₃ and brine.

Pathway Diagram: Curtius Rearrangement

Figure 2: Curtius rearrangement pathway for converting the acid to a protected amine.

Analytical Validation (QC)

To verify the functionalization and ensure the alkene geometry is preserved, check the following NMR signals (in CDCl₃):

| Proton | Approx. Shift ( | Multiplicity | Diagnostic Note |

| Vinyl H (C=CH) | 6.0 - 6.5 ppm | Singlet or doublet (small coupling) | Shift moves upfield/downfield depending on EWG strength of the new carbonyl group. |

| Thiophene H5 | 7.3 - 7.5 ppm | Doublet | Characteristic aromatic signal. |

| Methyl (Allylic) | 2.5 - 2.7 ppm | Singlet/Doublet | Confirm integration (3H). |

Isomer Check: In the E-isomer, the vinyl proton and the thiophene ring are cis or trans depending on priority, but typically NOE (Nuclear Overhauser Effect) experiments are required if rigorous stereochemical proof is needed. For routine checks, sharp peaks indicate a single isomer; split/doubled peaks suggest E/Z scrambling.

References

-

PubChem. (n.d.). 3-(Thiophen-2-yl)but-2-enoic acid Compound Summary. Retrieved October 26, 2025, from [Link]

-

Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Foundational protocol for Steglich Esterification applied in Application Note II).

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[7] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. (Foundational protocol for DPPA Curtius Rearrangement).

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177. (Basis for HATU selection in Application Note I).

Sources

- 1. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 2. O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Late-stage defluorinative functionalization: synthesis of thio-amides and heterocycles from trifluoromethylarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols: Thiophene Derivatives as Building Blocks for Novel Materials

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Thiophene Ring

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, has emerged as a cornerstone in the development of advanced organic materials. Its unique electronic structure, characterized by high electron density and the ability to effectively delocalize π-electrons, makes it an exceptional building block for a vast array of applications. The sulfur atom, with its available d-orbitals, not only influences the electronic properties but also promotes intermolecular interactions, leading to ordered molecular packing in the solid state – a critical factor for efficient charge transport. This combination of properties has propelled thiophene derivatives to the forefront of research in organic electronics, sensor technology, and drug discovery.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of thiophene derivatives as versatile synthons for novel materials. We will explore the fundamental synthetic strategies, delve into the structure-property relationships that govern their performance, and provide detailed protocols for the synthesis and characterization of key thiophene-based systems.

I. Synthetic Strategies for Functionalized Thiophenes

The functionalization of the thiophene ring is paramount to tuning the properties of the resulting materials. The choice of synthetic methodology dictates the accessible substitution patterns and, consequently, the electronic and physical characteristics of the final product.

A. Electrophilic Substitution: A Classical Approach

Electrophilic substitution reactions are a fundamental tool for introducing a wide range of functional groups onto the thiophene ring. The high electron density of the ring makes it susceptible to attack by electrophiles, primarily at the C2 and C5 positions due to the stabilizing effect of the sulfur atom on the adjacent carbocation intermediates.

Key Reactions:

-

Halogenation: Bromination and chlorination are readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated thiophenes are crucial precursors for cross-coupling reactions.

-

Nitration and Sulfonation: The introduction of nitro and sulfonic acid groups can be accomplished using standard nitrating and sulfonating agents, respectively. These electron-withdrawing groups significantly alter the electronic properties of the thiophene ring.

-

Friedel-Crafts Acylation: This reaction allows for the introduction of acyl groups, which can serve as handles for further functionalization or as integral parts of a larger conjugated system.

B. Metal-Catalyzed Cross-Coupling Reactions: Precision and Control

The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex thiophene-based architectures. These reactions enable the precise formation of carbon-carbon and carbon-heteroatom bonds, providing unparalleled control over the final molecular structure.

Prominent Coupling Methodologies:

-

Suzuki Coupling: This palladium-catalyzed reaction between a boronic acid or ester and an organohalide is widely used for the synthesis of bi- and polythiophenes. It offers high functional group tolerance and generally proceeds with high yields.

-

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organohalide, also catalyzed by palladium. It is particularly useful for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups.

-

Kumada Coupling: This nickel- or palladium-catalyzed reaction between a Grignard reagent and an organohalide is a powerful tool for forming C-C bonds.

Caption: Impact of regioregularity on poly(3-alkylthiophene) conformation.

Applications of Polythiophenes:

| Application | Key Properties Utilized |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, good charge mobility |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, solution processability |

| Organic Light-Emitting Diodes (OLEDs) | Tunable emission color, good charge injection |

| Sensors | Sensitivity of electronic properties to analytes |

B. Thiophene-Based Small Molecules: Precision and Purity

While polymers offer advantages in processability, small molecules provide the benefits of well-defined molecular weight, high purity, and reproducible batch-to-batch properties. Oligothiophenes, consisting of a defined number of thiophene units, are excellent models for understanding the fundamental charge transport processes in organic semiconductors.

-

Donor-Acceptor (D-A) Architectures: A powerful strategy for tuning the electronic properties of thiophene-based materials is to create D-A systems. In these molecules, an electron-rich thiophene unit (the donor) is covalently linked to an electron-deficient unit (the acceptor). This intramolecular charge transfer leads to a reduced bandgap, enabling absorption of lower-energy photons, which is highly desirable for applications in organic photovoltaics and photodetectors.

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key thiophene precursor and its subsequent polymerization.

Protocol 1: Synthesis of 2,5-Dibromo-3-hexylthiophene

Objective: To synthesize a key monomer for the preparation of regioregular poly(3-hexylthiophene).

Materials:

-

3-Hexylthiophene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Deionized water

-

Hexane

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hexylthiophene (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve NBS (2.1 equivalents) in anhydrous DMF and add it dropwise to the thiophene solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Pour the reaction mixture into a separatory funnel containing deionized water and extract with hexane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 2,5-dibromo-3-hexylthiophene as a colorless oil.

Protocol 2: Grignard Metathesis (GRIM) Polymerization of 2,5-Dibromo-3-hexylthiophene to form Regioregular Poly(3-hexylthiophene) (P3HT)

Objective: To synthesize high molecular weight, regioregular P3HT.

Materials:

-

2,5-Dibromo-3-hexylthiophene

-

t-Butylmagnesium chloride (1 M in THF)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (5 M)

Procedure:

-